![molecular formula C8H15BrMg B3335475 Magnesium, bromo-7-octenyl- CAS No. 122167-22-0](/img/structure/B3335475.png)
Magnesium, bromo-7-octenyl-
Overview
Description
“Magnesium, bromo-7-octenyl-” is a chemical compound with the molecular formula C8H15BrMg . It is also known by other names such as 7-octenylmagnesium bromide, 1-octenyl magnesium bromide, 1-octenyl-8-magnesium bromide, oct-7-enylmagnesium bromide, and (1-octenyl)MgBr .
Synthesis Analysis
Polyfunctional organometallics of magnesium are readily prepared from organic halides via a direct metal insertion in the presence of LiCl or a Br/Mg-exchange using iPrMgCl·LiCl (turbo-Grignard) or related reagents . The synthesis of such compounds involves complex chemical reactions and requires careful handling due to the reactivity of the involved species .Chemical Reactions Analysis
Magnesium is known to participate in a variety of chemical reactions. For instance, it has been shown to react with organic halides to form organometallic compounds . Additionally, magnesium is known to react with carbon-carbon and carbon-heteroatom multiple bonds, leading to brominated molecules that find applications in various fields .Physical And Chemical Properties Analysis
Magnesium has many unique properties suitable for applications in the fields of energy conversion and storage . It is the fourth most common cation in the body, and the second most common intracellular cation after potassium .Mechanism of Action
Magnesium plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, and regulation of adenylate cyclase .
Safety and Hazards
The safety data sheet for a similar compound, 8-Bromo-1-octene, indicates that it may be corrosive to metals, cause skin irritation, and be toxic to aquatic life with long-lasting effects . It is recommended to handle such compounds with care, using protective equipment and following safety guidelines .
Future Directions
Magnesium’s unique properties and roles in various biological and chemical processes suggest that it has potential for future research and applications. For instance, the coordination chemistry of bio-relevant magnesium complexes is yet to be extensively explored or elucidated . Furthermore, the development of magnesium-based materials is expected to be a future direction in the field .
properties
IUPAC Name |
magnesium;oct-1-ene;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15.BrH.Mg/c1-3-5-7-8-6-4-2;;/h3H,1-2,4-8H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPRCPOPOZXZLG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCC=C.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463014 | |
Record name | Magnesium, bromo-7-octenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium, bromo-7-octenyl- | |
CAS RN |
122167-22-0 | |
Record name | Magnesium, bromo-7-octenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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